N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide
Description
This compound features a 4-oxo-4H-chromene-2-carboxamide core modified with:
- N-(1,1-dioxidotetrahydrothiophen-3-yl): A sulfone-containing group that may improve metabolic stability and solubility .
- N-(4-propoxybenzyl): Introduces bulk and aromaticity, which could influence receptor binding or pharmacokinetics.
The molecular formula is estimated as C₂₆H₃₀NO₆S (MW ≈ 484.07 g/mol), derived from structural modifications of its closest analog, BH36828 (C₁₅H₁₅NO₅S, MW 321.35) .
Properties
Molecular Formula |
C26H29NO6S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO6S/c1-3-12-32-21-8-5-19(6-9-21)16-27(20-11-13-34(30,31)17-20)26(29)25-15-23(28)22-14-18(4-2)7-10-24(22)33-25/h5-10,14-15,20H,3-4,11-13,16-17H2,1-2H3 |
InChI Key |
CRTMUIFWVLICHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 431.5 g/mol. Its structure features a chromene core, a thiophene ring, and a sulfone group, which contribute to its diverse chemical reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C21H23N1O5S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 874355-60-9 |
Research indicates that the compound may function as an allosteric modulator, interacting with key amino acids in target proteins. This interaction can disrupt important metabolic pathways in various pathogens, including those responsible for tropical diseases such as malaria, leishmaniasis, and trypanosomiasis . The sulfone group and thiophene ring enhance its binding affinity to specific enzymes, leading to its observed biological effects.
Efficacy Against Pathogens
In vitro studies have shown that derivatives of the compound exhibit significant activity against several pathogens. For instance, compounds based on the 4H-thiochromen-4-one 1,1-dioxide core demonstrated an EC50 below 10 μM against parasites associated with major tropical diseases .
Case Study: Antileishmanial Activity
A study evaluated the antileishmanial activity of related compounds using a flow cytometry-based assay. The results indicated that these compounds could effectively reduce cell viability in infected models, demonstrating potential for therapeutic applications against leishmaniasis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The MTT assay was utilized to determine cell viability in various cancer cell lines. The compound exhibited selective cytotoxicity against cancer cells while showing minimal effects on normal cells .
Antioxidant and Anti-inflammatory Properties
The compound's antioxidant properties were evaluated through various assays measuring free radical scavenging activities. Additionally, it has been shown to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Chromene Core vs. Benzimidazole (Protonitazene) :
- The target’s chromene core is associated with kinase inhibition and anti-inflammatory activity, whereas benzimidazole derivatives like Protonitazene target opioid receptors . The 4-propoxybenzyl group in both compounds suggests a role in enhancing receptor interactions but with divergent biological outcomes.
Substituent Effects: 6-Ethyl vs. 6-Methyl (BH36828): Ethyl increases lipophilicity (logP ~3.5 vs. N-(4-Propoxybenzyl) Addition: Introduces steric bulk and aromatic π-stacking capacity, which may improve binding to hydrophobic enzyme pockets (e.g., COX-2 or MAP kinases).
Sulfone vs. Sulfonamide (Compound 12) :
- The target’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) offers metabolic stability over sulfonamides, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
